molecular formula C9H10NNaO2 B1440199 Sodium 2-methyl-2-(pyridin-4-yl)propanoate CAS No. 1209885-58-4

Sodium 2-methyl-2-(pyridin-4-yl)propanoate

Cat. No.: B1440199
CAS No.: 1209885-58-4
M. Wt: 187.17 g/mol
InChI Key: KIYASFVHAUTUNK-UHFFFAOYSA-M
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Description

Sodium 2-methyl-2-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C9H12NNaO2. It is a sodium salt derivative of 2-methyl-2-(pyridin-4-yl)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methyl-2-(pyridin-4-yl)propanoate typically involves the neutralization of 2-methyl-2-(pyridin-4-yl)propanoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: New alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry: Sodium 2-methyl-2-(pyridin-4-yl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions.

Medicine: While not a drug itself, this compound is used in medicinal chemistry for the development of new pharmaceuticals. It helps in the design of molecules with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as an intermediate in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Sodium 2-methyl-2-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring in its structure allows it to bind to active sites of enzymes, altering their activity. This binding can either inhibit or enhance the enzyme’s function, depending on the nature of the interaction.

Comparison with Similar Compounds

  • Sodium 2-methyl-2-(pyridin-2-yl)propanoate
  • Sodium 2-methyl-2-(pyridin-3-yl)propanoate

Comparison: Sodium 2-methyl-2-(pyridin-4-yl)propanoate is unique due to the position of the pyridine ring, which affects its binding affinity and reactivity. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where others may not be as effective.

Properties

IUPAC Name

sodium;2-methyl-2-pyridin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.Na/c1-9(2,8(11)12)7-3-5-10-6-4-7;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYASFVHAUTUNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=NC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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